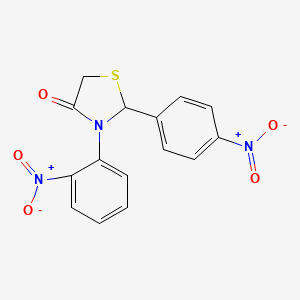![molecular formula C14H12FIN2O B14234424 2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide CAS No. 515869-84-8](/img/structure/B14234424.png)
2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a fluorophenyl group, and an iodine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the aryl halide and the boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution of the iodine atom can produce various substituted benzamides.
Scientific Research Applications
2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodobenzamide: Lacks the fluorophenyl group, which may affect its binding affinity and specificity.
N-[(4-fluorophenyl)methyl]-5-iodobenzamide: Lacks the amino group, which may influence its reactivity and solubility.
2-Amino-N-[(4-chlorophenyl)methyl]-5-iodobenzamide: The chlorine atom may alter the compound’s electronic properties compared to the fluorine atom.
Uniqueness
2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide is unique due to the presence of both the fluorophenyl and iodine substituents, which can enhance its binding interactions and reactivity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
515869-84-8 |
|---|---|
Molecular Formula |
C14H12FIN2O |
Molecular Weight |
370.16 g/mol |
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide |
InChI |
InChI=1S/C14H12FIN2O/c15-10-3-1-9(2-4-10)8-18-14(19)12-7-11(16)5-6-13(12)17/h1-7H,8,17H2,(H,18,19) |
InChI Key |
OPKHBAHGBJRZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)I)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
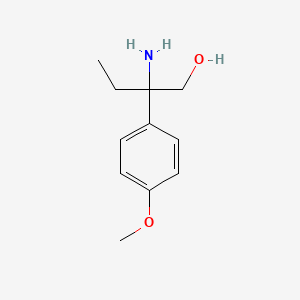
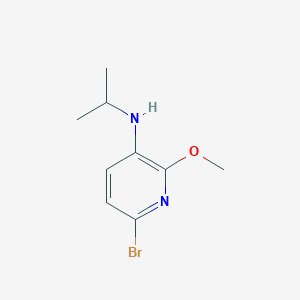

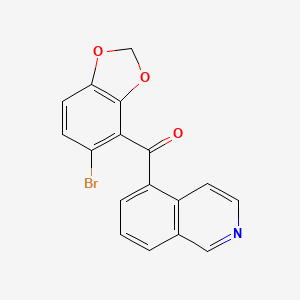
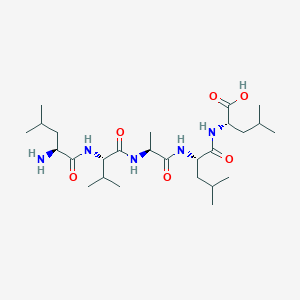
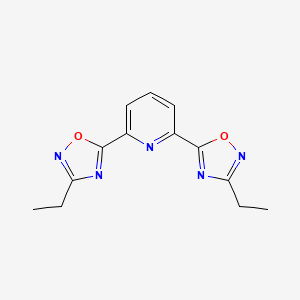
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
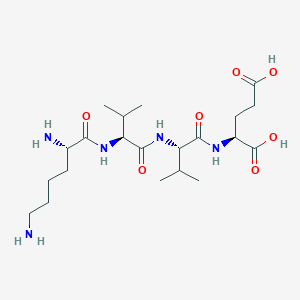
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
